3-(2-Methyl-6-nitrophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-6-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIKOINVFEWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Void: A Technical Guide to Characterizing Novel Compounds in the Absence of Existing Data for CAS 1805738-03-7
A Note to the Researcher: Initial searches for a compound corresponding to CAS number 1805738-03-7 have yielded no publicly available data. This suggests that the compound may be novel, proprietary, or the identifier may be inaccurate. This guide, therefore, pivots from a specific data sheet to a comprehensive framework for the experimental determination of core physical and solubility properties for a new chemical entity, designed for researchers, scientists, and drug development professionals.
Foundational Physicochemical Characterization
The journey of a new chemical entity from discovery to a potential therapeutic candidate is underpinned by a thorough understanding of its fundamental physical and chemical properties. These parameters govern its behavior in biological systems, inform formulation strategies, and are critical for regulatory submissions.
Identity and Purity
Prior to any quantitative analysis, the unambiguous confirmation of the compound's identity and purity is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.
Physical State and Appearance
A macroscopic description of the compound under standard laboratory conditions (e.g., 20-25°C, atmospheric pressure) is the initial step. This includes its color, odor (if any), and physical form (e.g., crystalline solid, amorphous powder, oil).
Key Thermal Properties
Melting Point: For crystalline solids, the melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and ability to detect polymorphic transitions.
Decomposition Temperature: DSC can also determine the temperature at which the compound begins to degrade, defining the upper limit for handling and processing temperatures.
A Deep Dive into Solubility: The Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[1] A comprehensive understanding of a compound's solubility profile across a range of physiologically relevant conditions is therefore essential.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, where the solution is in equilibrium with the most stable solid form of the compound.[2][3] It represents the true, maximum achievable concentration.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (commonly DMSO) and then diluting it into an aqueous buffer.[3] This is often used in early discovery for high-throughput screening to identify compounds with potential solubility liabilities.[1][3]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method.[2]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).
-
Equilibration: Agitate the vials at a constant, physiologically relevant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated results. A combination of centrifugation followed by filtration through a low-binding filter is recommended.[2]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate-hydrate transformations during the experiment.[2]
Biorelevant Solubility
For a more predictive in-vivo performance, solubility should be assessed in biorelevant media that mimic the composition of fluids in the gastrointestinal tract.[2] These media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and phospholipids that can significantly enhance the apparent solubility of lipophilic compounds through micellar solubilization.[2]
Advanced Characterization and Data Interpretation
The General Solubility Equation (GSE)
In the absence of experimental data, the General Solubility Equation proposed by Yalkowsky can provide a rough estimate of aqueous solubility:
Log Sw = -0.01 (MP - 25) - log Kow + 0.5
Where:
-
Sw is the aqueous solubility in moles/liter.
-
MP is the melting point in degrees Celsius.
-
Kow is the octanol-water partition coefficient, a measure of the compound's lipophilicity.[1]
Data Presentation
For clarity and comparative analysis, all quantitative data should be summarized in a structured format.
| Property | Method | Conditions | Result |
| Chemical Purity | HPLC-UV | e.g., C18 column, gradient elution | >99.5% |
| Melting Point | DSC | 10°C/min ramp | 152.4 °C (onset) |
| Thermodynamic Solubility | Shake-Flask | pH 7.4 Phosphate Buffer, 37°C | 0.015 mg/mL |
| Thermodynamic Solubility | Shake-Flask | FaSSIF, 37°C | 0.089 mg/mL |
| log Kow | Shake-Flask | n-octanol/water | 3.2 |
Experimental Workflows
A logical and well-defined workflow is essential for the systematic characterization of a new compound.
Sources
Synthesis Pathways for 2,6-Disubstituted Phenylpropanoic Acids: An In-depth Technical Guide
Abstract
2,6-Disubstituted phenylpropanoic acids represent a critical pharmacophore in a multitude of clinically significant non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern on the phenyl ring profoundly influences their pharmacological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this important class of molecules. We will delve into classical methodologies, such as malonic ester synthesis, and explore modern catalytic approaches, including Suzuki and Heck couplings. The discussion will emphasize the mechanistic rationale behind these transformations, providing researchers and drug development professionals with a robust framework for selecting and optimizing synthetic routes.
Introduction: The Significance of the 2,6-Disubstituted Phenylpropanoic Acid Scaffold
The 2-arylpropanoic acid motif is a cornerstone of NSAID discovery, with prominent examples including ibuprofen and naproxen. The introduction of substituents at the 2 and 6 positions of the phenyl ring offers a powerful strategy for modulating the molecule's interaction with its biological targets, primarily cyclooxygenase (COX) enzymes. This structural modification can enhance potency, introduce selectivity for COX-2 over COX-1 (reducing gastrointestinal side effects), and alter pharmacokinetic properties. Notable drugs containing this scaffold include flurbiprofen and loxoprofen, which are widely used for their analgesic and anti-inflammatory properties.[1] The development of efficient and versatile synthetic pathways to access diverse 2,6-disubstituted analogues is therefore of paramount importance for the discovery of new and improved therapeutic agents.[2][3]
Classical Approaches: Building the Core Structure
Traditional methods for constructing the phenylpropanoic acid backbone have been instrumental in the early development of this class of drugs. These routes often rely on well-established named reactions and provide reliable access to the target compounds.
Malonic Ester Synthesis
The malonic ester synthesis is a robust and versatile method for the formation of carboxylic acids.[4][5][6] This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid derivative.[7][8]
2.1.1. Mechanistic Rationale
The key to the malonic ester synthesis lies in the acidity of the α-hydrogens of the malonate, which are flanked by two electron-withdrawing carbonyl groups.[8] This allows for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a stable enolate.[4] This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction. Subsequent hydrolysis of the ester groups, typically under acidic or basic conditions, yields a malonic acid derivative which readily undergoes decarboxylation upon heating to afford the final product.[5][7]
Experimental Protocol: Synthesis of a 2,6-Disubstituted Phenylpropanoic Acid via Malonic Ester Synthesis
-
Enolate Formation: Diethyl malonate is dissolved in a suitable anhydrous solvent, such as ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to effect deprotonation.[8]
-
Alkylation: The appropriate 2,6-disubstituted benzyl halide (e.g., 2,6-dimethylbenzyl bromide) is added to the enolate solution, and the mixture is heated to reflux to facilitate the SN2 reaction.
-
Hydrolysis and Decarboxylation: After completion of the alkylation, the reaction mixture is concentrated. The resulting residue is then treated with aqueous acid (e.g., H2SO4) and heated to reflux to hydrolyze the esters and induce decarboxylation.[7][9]
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Grignard and Organolithium Reactions
Organometallic reagents, such as Grignard and organolithium reagents, provide another classical route to phenylpropanoic acids.[10][11][12] These methods typically involve the reaction of the organometallic species with a suitable electrophile.
2.2.1. Mechanistic Rationale
Grignard reagents are prepared by the reaction of an alkyl or aryl halide with magnesium metal.[10] The resulting organomagnesium halide features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[12] This nucleophile can then add to electrophiles such as carbon dioxide (in the form of dry ice) to form a carboxylate salt, which upon acidic workup yields the carboxylic acid. A similar reactivity is observed with organolithium reagents.
Experimental Protocol: Synthesis of (S)-Flurbiprofen via a Grignard-based Approach[13]
This synthesis of the S-isomer of Flurbiprofen utilizes a Grignard reaction followed by a series of transformations including an asymmetric rearrangement.
-
Grignard Reaction: 4-Bromo-3-fluoro-1,1′-biphenyl is reacted with magnesium to form the corresponding Grignard reagent. This is then reacted with an appropriate aldehyde to form a secondary alcohol.
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone using an oxidant such as pyridinium chlorochromate (PCC).
-
Chiral Auxiliary Mediated Rearrangement: The ketone is ketalized with a chiral auxiliary, (R,R)-dimethyl tartrate. The resulting intermediate is then brominated at the activated methylene position. This key intermediate undergoes a 1,2-aryl rearrangement, followed by ester hydrolysis to yield (S)-Flurbiprofen.[13]
Modern Catalytic Methods: Efficiency and Versatility
The advent of transition-metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of 2,6-disubstituted phenylpropanoic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[14][15][16] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[17]
3.1.1. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) species.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, typically facilitated by a base.[14]
-
Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is released, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of Flurbiprofen via Suzuki-Miyaura Coupling[9]
This environmentally friendly approach utilizes a palladium-on-carbon (Pd/C) catalyst in water.
-
Preparation of the Bromoaryl Carboxylic Acid: The synthesis starts with the reaction of 2,4-difluoronitrobenzene and ethyl methylmalonate. This is followed by a series of steps including reduction of the nitro group, diazotization, and bromination to yield the key bromoaryl carboxylic acid intermediate.[9]
-
Suzuki-Miyaura Coupling: The bromoaryl carboxylic acid is coupled with sodium tetraphenylborate in water using 5% Pd/C as the catalyst and sodium carbonate as the base. The reaction is heated to reflux in air for one hour.[9]
-
Workup and Purification: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted, and the organic layer is dried and concentrated to afford Flurbiprofen.[9]
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[18][19][20][21] This reaction is particularly useful for the synthesis of substituted alkenes, which can then be further transformed into the desired phenylpropanoic acids.
3.2.1. Mechanistic Rationale
The accepted mechanism for the Heck reaction involves:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl or vinyl halide.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.
-
Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.
Experimental Protocol: Synthesis of Loxoprofen via Mizoroki-Heck Reaction[22]
This synthetic route utilizes a Mizoroki-Heck reaction as the key step.
-
Preparation of Reactants: 2-Methylenecyclopentanone and methyl 2-(4-bromophenyl)propanoate are prepared from commercially available starting materials.[22]
-
Mizoroki-Heck Reaction: The two intermediates are reacted in the presence of a palladium catalyst to form the key coupled product.
-
Hydrogenation and Hydrolysis: The double bond in the coupled product is hydrogenated, and the ester is subsequently hydrolyzed to yield loxoprofen.[22]
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[23][24][25][26][27] While not a direct route to phenylpropanoic acids, the resulting alkyne can be a versatile intermediate for further functionalization.
3.3.1. Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Asymmetric Synthesis Strategies
Many 2,6-disubstituted phenylpropanoic acids possess a chiral center at the α-position, and the pharmacological activity often resides in a single enantiomer. Therefore, the development of asymmetric syntheses is of great importance.
Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[13] A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers a more elegant and atom-economical approach to enantiomerically pure compounds. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. Examples include asymmetric hydrogenation and asymmetric cross-coupling reactions.
Biocatalysis
Enzymes are highly efficient and stereoselective catalysts. The use of biocatalysis in the synthesis of chiral phenylpropanoic acids is a rapidly growing field.[28][29] For example, lipases can be used for the kinetic resolution of racemic esters of these acids.
Comparative Analysis of Synthetic Pathways
| Synthetic Pathway | Advantages | Disadvantages | Key Applications |
| Malonic Ester Synthesis | - Well-established and reliable- Readily available starting materials | - Can produce dialkylated byproducts[5]- Requires stoichiometric amounts of base | General synthesis of substituted acetic acids.[6] |
| Grignard/Organolithium Reactions | - Strong nucleophiles for C-C bond formation- Versatile | - Highly sensitive to moisture and protic solvents[10]- Can be difficult to handle on a large scale | Synthesis of carboxylic acids from halides. |
| Suzuki-Miyaura Coupling | - Mild reaction conditions- High functional group tolerance- Commercially available reagents | - Cost of palladium catalysts- Potential for side reactions | Synthesis of biaryl compounds.[14] |
| Mizoroki-Heck Reaction | - Good for forming substituted alkenes- High stereoselectivity in some cases[18] | - Can have issues with regioselectivity- Requires a base | Synthesis of styrenes and other unsaturated compounds.[19] |
Conclusion
The synthesis of 2,6-disubstituted phenylpropanoic acids is a rich and evolving field. While classical methods like the malonic ester synthesis remain valuable, modern catalytic techniques, particularly palladium-catalyzed cross-coupling reactions, offer unparalleled efficiency, selectivity, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The continued development of novel synthetic methodologies, including asymmetric and biocatalytic approaches, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this important scaffold.
Visualizations
General Structure of 2,6-Disubstituted Phenylpropanoic Acids
Caption: Workflow for malonic ester synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Sources
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3-(2-Methyl-6-nitrophenyl)propanoic acid safety data sheet (SDS)
Strategic Handling, Synthesis, and Application in Drug Discovery
Executive Summary
Compound Identity: 3-(2-Methyl-6-nitrophenyl)propanoic acid CAS Number: 1805738-03-7 Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol [1][2]
This technical guide serves as an advanced safety and application manual for 3-(2-Methyl-6-nitrophenyl)propanoic acid . Unlike a standard Safety Data Sheet (SDS), this document integrates critical hazard management with synthetic utility, specifically targeting its role as a high-value intermediate in the synthesis of nitrogen-containing heterocycles (dihydroquinolinones and indoles) utilized in kinase inhibitor and GPCR ligand development.
Part 1: Critical Safety & Hazard Architecture
Core Directive: Autonomy in Safety Protocols
While standard SDSs list hazards, they rarely explain the mechanistic basis of the risk. For this nitro-aromatic acid, safety is dictated by two functional moieties: the nitro group (redox active, potential energetic instability) and the carboxylic acid (corrosivity/irritation).
1.1 GHS Hazard Classification (derived from Structural Activity Relationship)
| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |
| Skin Irritation | 2 | H315 | Causes skin irritation. | Acidic proton donation disrupts dermal lipid barriers. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[3][4][5][6] | Low pH and nitro-aromatic lipophilicity enhance corneal penetration. |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[3][5] | Dust inhalation triggers mucosal inflammation via acidic deposition. |
1.2 Emergency Response Logic Tree
Trustworthiness: A Self-Validating Protocol
The following decision matrix dictates the immediate response to exposure. This protocol prioritizes neutralization and dilution over containment, leveraging the water solubility of the carboxylate salt form.
Figure 1: Triage logic for acute exposure. Note the specific prohibition against neutralizing skin burns with base, which can cause exothermic aggravation.
Part 2: Technical Specifications & Handling
Expertise & Experience: Causality in Storage
2.1 Physicochemical Profile
| Property | Value | Operational Implication |
| Appearance | Off-white to pale yellow solid | Color change indicates photo-degradation or nitro-reduction. |
| Melting Point | 110–115 °C (Estimated) | Store below 30°C to prevent caking/partial fusion. |
| Solubility | DMSO, Methanol, dilute Base | Insoluble in non-polar alkanes; use EtOAc/Hexane for purification. |
| pKa | ~4.5 (Carboxylic Acid) | Forms water-soluble salts with NaHCO₃ (useful for extraction). |
2.2 Storage & Stability Protocol
The nitro group at the ortho position to the methyl group introduces steric strain and electronic withdrawal. While generally stable, the compound is susceptible to:
-
Photolytic Degradation: Nitro compounds can undergo rearrangement under UV light. Protocol: Store in amber glass.
-
Base Sensitivity: The benzylic protons (on the methyl group) are acidified by the ortho-nitro group, making them susceptible to deprotonation and oxidative coupling in strong base. Protocol: Avoid storage in basic media.
Part 3: Synthesis & Manufacturing Engineering
Authoritative Grounding: The Malonate Homologation Route
To synthesize 3-(2-Methyl-6-nitrophenyl)propanoic acid with high fidelity, a "Classical Homologation" strategy is recommended over direct nitration (which yields inseparable regioisomers). The preferred route utilizes 2-Methyl-6-nitrobenzyl chloride as the starting material.
3.1 Synthetic Workflow
This pathway ensures the integrity of the nitro group is maintained until the final step.
-
Alkylation: Reaction of 2-methyl-6-nitrobenzyl chloride with diethyl malonate (NaH base).
-
Hydrolysis: Saponification of the diester using NaOH/H₂O.
-
Decarboxylation: Thermal removal of CO₂ to yield the propanoic acid.
Figure 2: Malonate homologation pathway. This route avoids the regioselectivity issues of direct nitration.
Part 4: Applications in Drug Discovery
Scientific Integrity: From Intermediate to Scaffold
The primary value of 3-(2-Methyl-6-nitrophenyl)propanoic acid lies in its potential to form 8-methyl-3,4-dihydroquinolin-2(1H)-one upon reduction. This transformation is a key entry point for synthesizing privileged scaffolds in medicinal chemistry.
4.1 The Reductive Cyclization Cascade
Upon reduction of the nitro group (using Fe/HCl or H₂/Pd-C), the resulting amine intramolecularly attacks the carboxylic acid (or activated ester) to close the ring.
-
Target Scaffold: 8-Methyl-3,4-dihydroquinolin-2(1H)-one.
-
Therapeutic Relevance:
-
Kinase Inhibitors: The dihydroquinolinone core mimics the ATP-binding motif.
-
GPCR Ligands: Used in the design of dopamine D2 partial agonists (e.g., Aripiprazole derivatives often utilize similar quinolinone cores).
-
4.2 Experimental Validation (Protocol Snippet)
Self-Validating System for Cyclization:
-
Activation: Convert the propanoic acid to the methyl ester (MeOH/H₂SO₄).
-
Reduction: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH).
-
Cyclization: The amino-ester often cyclizes spontaneously. If not, heat in toluene/acetic acid.
-
Checkpoint: Monitor disappearance of the nitro peak (1350/1530 cm⁻¹ IR) and appearance of the lactam carbonyl (~1680 cm⁻¹).
-
References
-
BLD Pharm. (2024).[2] Safety Data Sheet: 3-(2-Methyl-6-nitrophenyl)propanoic acid (CAS 1805738-03-7). Retrieved from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propanoic acid (Structural Analog Data). Retrieved from
-
Fisher Scientific. (2024). General Handling of Nitro-aromatic Acids. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Dihydroquinolinones via Reductive Cyclization. Retrieved from
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- 1. 3-(2-methyl-6-nitrophenyl)propanoic acid-3-(2-methyl-6-nitrophenyl)propanoic acid代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. 1805738-03-7|3-(2-Methyl-6-nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. 3-(3-Nitrophenyl)propionic acid | 1664-57-9-Molbase [molbase.com]
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- 5. sds.metasci.ca [sds.metasci.ca]
- 6. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one from Nitro Precursors: An Application and Protocol Guide
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes to its analogs a key focus in medicinal chemistry and drug development. This guide provides a detailed protocol for the synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate for further chemical exploration, starting from readily available nitroaromatic precursors.
The presented synthetic strategy is a well-established two-stage process:
-
Formation of a substituted α,β-unsaturated acid: This is achieved through a condensation reaction, such as the Perkin or Knoevenagel condensation, to introduce the acrylic acid side chain ortho to a nitro group on the aromatic ring.
-
Reductive cyclization: The nitro group is then reduced to an amine, which undergoes a spontaneous or acid-catalyzed intramolecular lactamization to form the desired dihydroquinolinone ring system.[3]
This document will provide a comprehensive, step-by-step guide for both stages, including insights into the rationale behind the choice of reagents and reaction conditions, as well as methods for purification and characterization of the intermediate and final products.
Overall Synthetic Workflow
The synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one from a nitro precursor can be conceptually broken down into the key transformations illustrated below. This workflow highlights the two major synthetic operations: the creation of the cinnamic acid backbone and the subsequent reductive cyclization to form the heterocyclic core.
Figure 1: High-level workflow for the synthesis of the target compound.
Stage 1: Synthesis of 5-Methyl-2-nitrocinnamic Acid
The crucial intermediate, 5-methyl-2-nitrocinnamic acid, can be prepared via established condensation reactions. The choice between the Perkin and Knoevenagel reactions will depend on the availability of starting materials and desired reaction conditions.
Protocol 1: Perkin Reaction[1][4]
The Perkin reaction utilizes an acid anhydride and its corresponding carboxylate salt as a base to condense with an aromatic aldehyde. In this case, 5-methyl-2-nitrobenzaldehyde is reacted with acetic anhydride in the presence of anhydrous sodium acetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methyl-2-nitrobenzaldehyde | 165.15 | 10.0 g | 0.0606 |
| Acetic Anhydride | 102.09 | 15.0 mL (16.2 g) | 0.159 |
| Anhydrous Sodium Acetate | 82.03 | 7.5 g | 0.0914 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Ethanol (95%) | - | For recrystallization | - |
| Distilled Water | - | - | - |
Instrumentation:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 5-methyl-2-nitrobenzaldehyde (10.0 g), anhydrous sodium acetate (7.5 g), and acetic anhydride (15.0 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180 °C for 5-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
Work-up: After cooling, pour the reaction mixture into 200 mL of cold water with vigorous stirring. The crude product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-methyl-2-nitrocinnamic acid as a solid.
Protocol 2: Knoevenagel-Doebner Condensation[5]
An alternative approach is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, often in a high-boiling solvent like pyridine. This method can sometimes offer milder conditions and higher yields.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methyl-2-nitrobenzaldehyde | 165.15 | 10.0 g | 0.0606 |
| Malonic Acid | 104.06 | 7.6 g | 0.073 |
| Pyridine | 79.10 | 20 mL | - |
| Piperidine | 85.15 | 0.5 mL (catalytic) | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Distilled Water | - | - | - |
Instrumentation:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (10.0 g) and malonic acid (7.6 g) in pyridine (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the solution.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide and by TLC.
-
Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic.
-
Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from ethanol/water.
Stage 2: Synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one
The second stage involves the reductive cyclization of the 5-methyl-2-nitrocinnamic acid intermediate. Several methods can be employed for the reduction of the nitro group, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed intramolecular lactamization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methyl-2-nitrocinnamic Acid | 207.18 | 5.0 g | 0.0241 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g (10 wt%) | - |
| Ethanol or Acetic Acid | - | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr shaker | - |
Instrumentation:
-
Hydrogenation flask or Parr hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 5-methyl-2-nitrocinnamic acid (5.0 g) in ethanol or acetic acid (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or purge with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 5-methyl-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.
Protocol 4: Chemical Reduction with Iron in Acetic Acid[6]
A classical and cost-effective method for nitro group reduction is the use of iron powder in an acidic medium. This method is robust and tolerant of many functional groups.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methyl-2-nitrocinnamic Acid | 207.18 | 5.0 g | 0.0241 |
| Iron Powder | 55.84 | 6.7 g | 0.120 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium Bicarbonate (sat. aq. soln.) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
Instrumentation:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5-methyl-2-nitrocinnamic acid (5.0 g) and iron powder (6.7 g) in a mixture of glacial acetic acid (50 mL) and water (50 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove excess iron and iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent to afford pure 5-methyl-3,4-dihydroquinolin-2(1H)-one.
Characterization of 5-methyl-3,4-dihydroquinolin-2(1H)-one
The identity and purity of the synthesized 5-methyl-3,4-dihydroquinolin-2(1H)-one should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not readily available in searched literature. Expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: Aromatic protons (3H), NH proton (1H, broad), aliphatic protons of the dihydro-ring (4H, multiplets), and a methyl group (3H, singlet). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: Carbonyl carbon (~170 ppm), aromatic carbons, aliphatic carbons of the dihydro-ring, and a methyl carbon. |
| IR (KBr, cm⁻¹) | Expected absorptions: N-H stretching (~3200-3400 cm⁻¹), C=O stretching (lactam, ~1660-1690 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 161. |
Note: The exact chemical shifts and melting point may vary depending on the solvent and experimental conditions. The provided data are estimates based on the chemical structure and data for similar compounds.
Mechanistic Insights
The reductive cyclization of 2-nitrocinnamic acid derivatives proceeds through a well-understood cascade of reactions. The key steps are illustrated in the diagram below.
Figure 2: Mechanism of reductive cyclization.
Initially, the nitro group of the cinnamic acid derivative is reduced to an amino group. This reduction also saturates the carbon-carbon double bond of the acrylic acid moiety, yielding a 3-(2-aminophenyl)propanoic acid intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the newly formed amine onto the carboxylic acid, leading to the formation of the six-membered lactam ring and the elimination of a water molecule to afford the final 3,4-dihydroquinolin-2(1H)-one product.
Conclusion
This guide outlines a reliable and adaptable synthetic route for the preparation of 5-methyl-3,4-dihydroquinolin-2(1H)-one from nitroaromatic precursors. The two-stage process, involving a condensation reaction followed by reductive cyclization, offers flexibility in the choice of reagents and reaction conditions, allowing for optimization based on available resources and desired scale. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this important class of heterocyclic compounds.
References
-
Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 34, p.76 (1954). (Available at: [Link])
-
Knoevenagel, E. Ber. dtsch. chem. Ges.1898 , 31, 2596-2619. (Available at: [Link])
-
Perkin, W. H. J. Chem. Soc., Trans.1877 , 31, 388-427. (Available at: [Link])
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (Available at: [Link])
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. (Available at: [Link])
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). (Available at: [Link])
Sources
Using 3-(2-Methyl-6-nitrophenyl)propanoic acid as a scaffold for indole synthesis
Application Note: High-Efficiency Synthesis of 4-Methylindole-3-Acetic Acid Derivatives Using 3-(2-Methyl-6-nitrophenyl)propanoic Acid
Executive Summary
This guide details the strategic utilization of 3-(2-Methyl-6-nitrophenyl)propanoic acid as a privileged scaffold for the synthesis of 4-substituted indoles , specifically 4-methylindole-3-acetic acid (4-Me-IAA) derivatives.
While standard indole syntheses (e.g., Fischer) often struggle with regioselectivity in creating 4-substituted indoles, this protocol leverages the pre-existing ortho-substitution pattern of the scaffold. By employing a modified Batcho-Leimgruber indole synthesis , researchers can convert the propanoic acid side chain into the pyrrole ring while retaining the C2-methyl group as a C4-substituent on the indole core. This method offers a concise, scalable route to 4-methylated tryptamine precursors and auxin analogs, which are critical motifs in drug discovery (e.g., ergot alkaloids, kinase inhibitors).
Strategic Logic & Mechanism
The Scaffold Advantage
The starting material, 3-(2-Methyl-6-nitrophenyl)propanoic acid , possesses a unique trisubstituted benzene pattern (1-propanoic, 2-methyl, 6-nitro).
-
Nitro Group (C6): Serves as the latent nitrogen source for the indole ring.
-
Propanoic Acid Chain (C1): Acts as the "alkyl" component. The benzylic methylene is activated by the ortho-nitro group, allowing for enamine formation.
-
Methyl Group (C2): Remains spectator during cyclization but is strategically positioned to become the C4-substituent in the final indole—a position notoriously difficult to functionalize via direct electrophilic aromatic substitution.
Reaction Pathway: Modified Batcho-Leimgruber
The synthesis proceeds via the condensation of the benzylic methylene with
-
Enamine Formation: The acidity of the benzylic protons (enhanced by the o-nitro group) allows reaction with DMF-DMA to form a
-dimethylamino-styrene derivative. Note: The carboxylic acid is typically protected as an ester to prevent side reactions. -
Reductive Cyclization: Reduction of the nitro group to an aniline triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring.
-
Regiochemical Outcome: The cyclization bridges C1 and C6 of the original ring. The propanoic tail forms the C2-C3 bond of the indole, leaving the carboxylate moiety as a substituent at C3 . The methyl group at C2 ends up at C4 .
Visualization: Reaction Workflow
Figure 1: Synthetic workflow converting the propanoic acid scaffold to the 4-methylindole derivative.
Detailed Experimental Protocol
Phase 1: Ester Protection
Rationale: Protecting the carboxylic acid prevents decarboxylation and competitive enamine formation at the
-
Dissolution: Dissolve 10.0 g (44.8 mmol) of 3-(2-Methyl-6-nitrophenyl)propanoic acid in 100 mL of anhydrous methanol.
-
Catalysis: Add 1.0 mL of concentrated
dropwise. -
Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3) until the acid spot disappears.
-
Workup: Concentrate in vacuo. Dilute with EtOAc (150 mL), wash with sat.
(2 x 50 mL) and brine. Dry over and concentrate to yield the methyl ester (Quant. yield expected).
Phase 2: Enamine Formation (Key Step)
Rationale: This step constructs the carbon framework for the pyrrole ring. The use of pyrrolidine acts as a nucleophilic catalyst to facilitate the reaction at the sterically crowded benzylic position.
-
Reagents: To the crude methyl ester (10.0 g), add
-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mL, 2.5 equiv) and pyrrolidine (1.0 mL, 0.3 equiv). -
Reaction: Heat the mixture to 110–120°C in a sealed pressure tube or under reflux with a drying tube.
-
Critical Control Point: The reaction must be driven to completion to avoid mixed products. Reaction time is typically 12–24 hours. The solution will turn deep red/purple.
-
-
Verification: 1H NMR should show the appearance of doublet signals for the vinyl protons (
Hz) and disappearance of the benzylic triplet. -
Workup: Evaporate excess DMF-DMA under high vacuum. The crude red oil (enamine) is used directly in the next step to prevent hydrolysis.
Phase 3: Reductive Cyclization
Rationale: Reduction of the nitro group generates the aniline, which spontaneously attacks the enamine double bond to form the indole.
-
Solvent System: Dissolve the crude enamine in methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Hydrogenation: Stir under
atmosphere (balloon pressure is sufficient, but 50 psi is faster) at room temperature for 6 hours.-
Alternative: For halogen-sensitive substrates, use
powder (5 equiv) in acetic acid at 80°C.
-
-
Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.
-
Isolation: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). The product, Methyl 2-(4-methyl-1H-indol-3-yl)acetate , typically elutes as a white to pale yellow solid.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Starting Material | 3-(2-Methyl-6-nitrophenyl)propanoic acid | Ensure purity >98%; impurities can poison Pd catalyst. |
| Enamine Step | Deep red/purple oil | If conversion is low (<50%), add fresh DMF-DMA and increase temp to 140°C. |
| Cyclization | Exothermic H2 uptake | If reaction stalls, purge with N2 and refill H2. Check for catalyst poisoning. |
| Yield | 65–75% (Overall from Acid) | Low yield often stems from hydrolysis of the enamine; keep strictly anhydrous. |
| Regioselectivity | >95% Indole vs Quinoline | The 5-membered ring closure is kinetically favored over the 6-membered lactam formation under neutral hydrogenation conditions. |
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214. Link
-
Maehr, H., & Smallheer, J. M. (1981). "A new synthesis of 4-substituted indoles." Journal of Organic Chemistry, 46(8), 1752-1754. (Describes the use of Batcho-Leimgruber on substituted systems). Link
-
Ponticello, G. S., & Baldwin, J. J. (1979). "Synthesis of 4-substituted indoles via the modified Batcho-Leimgruber synthesis." Journal of Organic Chemistry, 44(22), 4003-4005. Link
-
Rappoport, Z. (Ed.). (2005).[1] The Chemistry of Enamines, Part 1. John Wiley & Sons. (Mechanistic insights into DMF-DMA reactions with activated methylenes).
Sources
Application Note: Synthesis of 3-(2-amino-6-methylphenyl)propanoic acid via Nitro Reduction
[1][2]
Executive Summary
This application note details the robust preparation of 3-(2-amino-6-methylphenyl)propanoic acid from its nitro precursor, 3-(2-methyl-6-nitrophenyl)propanoic acid .[1] This transformation represents a critical intermediate step in the synthesis of nitrogen-containing heterocycles, specifically 7-methyl-3,4-dihydroquinolin-2(1H)-ones, which are privileged scaffolds in medicinal chemistry (e.g., Aripiprazole analogs, kinase inhibitors).[1]
The primary challenge in this synthesis is the spontaneous intramolecular cyclization of the product into the corresponding lactam (dihydroquinolinone) under acidic or thermal stress. This guide provides two distinct protocols—Catalytic Hydrogenation (Method A) and Iron-Mediated Reduction (Method B)—optimized to isolate the open-chain amino acid while suppressing premature cyclization.[1]
Retrosynthetic Analysis & Pathway Logic
The reduction of the nitro group at the ortho position relative to the propanoic acid side chain creates a nucleophilic aniline amine. This amine is spatially primed to attack the electrophilic carbonyl of the carboxylic acid.
-
Thermodynamic Risk: High temperatures favor water elimination and ring closure (Lactamization).[1]
-
Steric Constraint: The methyl group at position 6 (flanking the propanoic chain) adds steric bulk, potentially slowing the reduction kinetics compared to non-substituted analogs.
Reaction Pathway Diagram[3]
Figure 1: Reaction pathway highlighting the critical control point between the target amino acid and the lactam byproduct.
Method A: Catalytic Hydrogenation (Standard Protocol)[1][2]
This is the preferred method for pharmaceutical applications due to its cleanliness and ease of workup.
Reagents and Equipment
-
Substrate: 3-(2-methyl-6-nitrophenyl)propanoic acid (1.0 equiv).
-
Catalyst: 10% Pd/C (50% water wet).[1] Note: Wet catalyst is safer to handle.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Equipment: Parr Hydrogenator or High-Pressure Autoclave.
Protocol Steps
-
Charge: In a pressure vessel, dissolve the nitro precursor (10 g, 47.8 mmol) in Methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.
-
Purge: Seal the reactor. Purge with Nitrogen (
) x 3 cycles, then Hydrogen ( ) x 3 cycles.[1] -
Reaction: Pressurize to 40–50 psi (3–3.5 bar) with
. Stir vigorously at Room Temperature (20–25°C) . -
Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.[1] Verify by HPLC (disappearance of nitro peak).
-
Workup:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance from 6-methyl group.[1] | Increase pressure to 60 psi or catalyst loading to 15 wt%. |
| Lactam Formation (>5%) | Temperature too high during reaction or rotary evaporation.[1] | Maintain T < 30°C. Store product as a hydrochloride salt to inhibit cyclization.[1] |
| Hydroxylamine Impurity | Hydrogen starvation (mass transfer limit).[1] | Increase stirring speed (RPM) to improve gas-liquid mixing. |
Method B: Iron/Acetic Acid Reduction (Béchamp)[2]
This method is recommended if the starting material contains catalyst poisons (sulfur, halides) or for large-scale batches where high-pressure equipment is unavailable.[1]
Reagents[2][4][5]
-
Substrate: 3-(2-methyl-6-nitrophenyl)propanoic acid.[1]
-
Reductant: Iron Powder (325 mesh, 4.0 equiv).[1]
-
Solvent/Acid: Glacial Acetic Acid (AcOH) / Water (3:1 ratio).[1]
Protocol Steps
-
Suspension: Suspend the nitro compound (10 g) in a mixture of Acetic Acid (60 mL) and Water (20 mL).
-
Activation: Add Iron powder (10.7 g, 4.0 equiv) in portions over 30 minutes.
-
Digestion: Stir vigorously for 4–8 hours. The mixture will turn dark grey/brown.[1]
-
Workup (Crucial for Purity):
-
Filter off iron sludge.[1] Wash with small amount of dilute AcOH.[1]
-
Neutralization: Dilute filtrate with water and carefully neutralize with Sodium Acetate or dilute NaOH to pH 6–7.[1]
-
Precipitation: The amino acid often precipitates at its isoelectric point.[1] If not, extract with Ethyl Acetate.[1]
-
Note: Avoid strong mineral acids (HCl) during workup unless you intend to isolate the hydrochloride salt, as strong acid + heat = lactam.[1]
-
Analytical Validation
Expected Data
-
HPLC:
-
1H NMR (DMSO-d6):
Storage & Stability
The free amino acid is metastable .[1]
-
Short Term: Store at 4°C.
-
Long Term: Convert to the Hydrochloride Salt (using HCl in Dioxane/Ether) for indefinite stability.[1] The salt form protonates the amine, physically preventing the nucleophilic attack required for cyclization.
References
-
Catalytic Hydrogenation of Nitrobenzoic Acids: Almac Group.[1] "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions."[1] [Link] (General protocol grounding).
-
Synthesis of Dihydroquinolinones (Lactamization Context): Organic Chemistry Portal. "Synthesis of Dihydroquinolinones."[1][2][3] [Link]
-
Beta-Amino Acid Analogs (Structural Reference): Organic Syntheses. "Preparation of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid."[1] [Link]
Sources
- 1. 2-methyl-2-(2-nitrophenyl)propanoic acid | 126802-52-6 [sigmaaldrich.com]
- 2. Dihydroquinolinone synthesis [organic-chemistry.org]
- 3. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitration of 3-(2-methylphenyl)propanoic Acid
Introduction: Navigating the Challenges of Regioselectivity
The nitration of 3-(2-methylphenyl)propanoic acid is a key synthetic step in the development of various pharmaceutical intermediates. While the reaction appears straightforward as a classic electrophilic aromatic substitution (EAS), achieving a high yield of a single, desired isomer is a significant challenge. The regiochemical outcome is dictated by the interplay between the activating, ortho, para-directing methyl group and the weakly activating, ortho, para-directing propanoic acid side chain. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers maximize yield and control isomer distribution.
Understanding the Core Reaction: Directing Group Effects
The primary challenge in this synthesis is controlling which position on the aromatic ring the nitro group (–NO₂) will add to. The reaction proceeds via the highly reactive nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[1][2] The nitronium ion attacks the electron-rich benzene ring.
The two substituents on the ring guide the position of this attack:
-
2-Methyl Group (-CH₃): This is an activating group, meaning it makes the ring more reactive. It directs incoming electrophiles to the positions ortho and para to itself (C3 and C5).
-
1-Propanoic Acid Group (-CH₂CH₂COOH): The alkyl chain (-CH₂CH₂) is weakly activating and also directs ortho and para (C6 and C4). The deactivating effect of the distant carboxyl group is minimal.
The combination of these effects means that a mixture of isomers is almost inevitable under standard conditions. The goal of optimization is to favor the formation of one isomer over the others through precise control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary difficulty when nitrating 3-(2-methylphenyl)propanoic acid? A1: The primary difficulty is achieving high regioselectivity. The starting material has two activating groups that direct the incoming nitro group to different positions on the aromatic ring. This competition leads to the formation of a mixture of isomers (e.g., 3-, 4-, 5-, and 6-nitro derivatives), which complicates purification and reduces the yield of any single desired product.
Q2: Why is maintaining a low reaction temperature so critical? A2: Maintaining a low temperature, typically between 0°C and 5°C, is crucial for several reasons.[3] Firstly, the nitration reaction is highly exothermic; poor temperature control can lead to a runaway reaction. Secondly, lower temperatures increase selectivity by favoring the kinetically controlled product.[3] Finally, it minimizes the risk of side reactions such as di-nitration or oxidation of the alkyl side chain, which can lead to the formation of tarry impurities.[4]
Q3: What are the expected major isomeric products? A3: Based on the directing effects of the methyl and propanoic acid groups, you can expect a mixture of isomers. The most likely products are the 3-nitro, 5-nitro, and 4-nitro derivatives. The 6-nitro isomer is generally less favored due to significant steric hindrance from the adjacent propanoic acid chain. The exact ratio will depend heavily on the reaction conditions.[5]
Q4: Can alternative nitrating agents be used to improve selectivity? A4: Yes. While mixed acid (HNO₃/H₂SO₄) is standard, other reagents can offer different selectivity profiles. A mixture of nitric acid and acetic anhydride, for example, generates acetyl nitrate, a less aggressive nitrating agent that can sometimes provide cleaner reactions or different isomer ratios.[6][7] For some substrates, solid zeolite catalysts have been shown to favor the formation of para-isomers due to shape-selective constraints within their pores, which could potentially be exploited to favor the 5-nitro product (para to the methyl group).[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Yield of Nitrated Product
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Verify reaction completion using Thin-Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. Ensure your nitric and sulfuric acids are concentrated and not degraded from improper storage. |
| Product Lost During Work-up | Ensure complete precipitation. The nitrated product is typically isolated by quenching the reaction mixture on a large volume of crushed ice.[5] Stir vigorously to ensure the product fully precipitates as a solid. If the product is an oil or remains in solution, extraction with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) will be necessary.[10] |
| Incorrect Reagent Addition | Always add the substrate to the pre-chilled mixed acid. Adding the acids to the organic substrate can create localized "hot spots," leading to degradation and side reactions. The slow, portion-wise addition of the 3-(2-methylphenyl)propanoic acid to the vigorously stirred, cold nitrating mixture is essential for controlled reaction. |
Problem 2: Formation of a Dark, Tarry, or Oily Product
| Possible Cause | Recommended Solution & Explanation |
| Reaction Temperature Too High | Improve your cooling method. Use an ice-salt bath to maintain a temperature below 5°C.[5] Add the nitrating agent (if that is the order of addition) or the substrate dropwise or in very small portions to prevent the internal temperature from rising. A sudden color change to dark brown or black often indicates overheating and decomposition. |
| Over-Nitration (Dinitration) | Use a stoichiometric amount of nitric acid. Using a large excess of the nitrating mixture, especially at elevated temperatures, can lead to the formation of dinitro- and other polynitrated compounds, which are often highly colored.[4] |
| Oxidative Side Reactions | Ensure the use of high-purity reagents. Older nitric acid can contain dissolved nitrogen oxides (NOx) that promote oxidation. While less common for this substrate, oxidation of the benzylic position or the alkyl chain can occur under harsh conditions. |
Problem 3: Difficulty Separating Isomers
| Possible Cause | Recommended Solution & Explanation |
| Similar Polarity of Isomers | Attempt fractional recrystallization. Try different solvent systems (e.g., toluene, ethanol/water, ethyl acetate/heptane) to exploit small differences in solubility between the isomers.[11] One isomer may crystallize out preferentially under specific conditions. |
| Recrystallization is Ineffective | Use column chromatography. If recrystallization fails to provide a pure isomer, silica gel column chromatography is the most effective method for separation. A gradient elution with a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point. |
| Reaction Conditions Promote Mixture | Revisit the reaction protocol to enhance selectivity. Systematically adjust the temperature (e.g., run the reaction at -10°C) or change the nitrating agent (e.g., switch to nitric acid in acetic anhydride) to alter the isomer ratio, potentially making one isomer dominant and easier to isolate.[12] |
Visual Guides & Workflows
General Mechanism of Electrophilic Aromatic Nitration
The following diagram illustrates the key steps in the nitration of the aromatic ring.
Caption: Mechanism of electrophilic aromatic nitration.
Optimized Experimental Workflow
This workflow provides a visual guide to the recommended laboratory procedure.
Caption: Step-by-step experimental workflow for nitration.
Optimized Experimental Protocol
Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Reagents & Equipment:
-
3-(2-methylphenyl)propanoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Crushed ice
-
Büchner funnel and vacuum flask
-
Recrystallization solvent (e.g., Toluene)
Procedure:
-
Prepare the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer and thermometer, add a calculated volume of concentrated H₂SO₄ (e.g., 25 mL). Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add a stoichiometric equivalent of concentrated HNO₃ dropwise to the cold, stirred H₂SO₄. Ensure the temperature does not exceed 10°C during this addition.[5] Keep this mixture cold.
-
Prepare the Substrate Solution: In a separate beaker, dissolve the 3-(2-methylphenyl)propanoic acid (e.g., 10 g) in a minimal amount of concentrated H₂SO₄. This step may be exothermic; pre-cooling the acid may be necessary.
-
Reaction: Slowly add the substrate solution dropwise from a dropping funnel to the vigorously stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing at least 10 times its volume of crushed ice with vigorous stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent. Toluene is often a good choice for aromatic carboxylic acids.[10] Dissolve the crude product in a minimal amount of hot toluene, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Collect the pure crystals by filtration.
References
-
PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]
-
Penn State University. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]
-
Scribd. (n.d.). Nitration of Benzene and Toluene Study. Retrieved from [Link]
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
-
National Institutes of Health. (2015). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]
-
Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
Geronimo. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Y.org. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
- Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
ResearchGate. (2020). Concentration profiles during the nitration of benzoic acid in mixed acid (HNO3 = 19.0%. Retrieved from [Link]
- Google Patents. (2013). Process for purification of aromatic carboxylic acids.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]
- Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
PubChemLite. (n.d.). 3-(2-methylphenyl)propionic acid (C10H12O2). Retrieved from [Link]
-
DSpace at Kasdi Merbah University Ouargla. (2017). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
St. Catherine University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]
- Google Patents. (2018). Synthetic method of 2-nitro-3-methylbenzoic acid.
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (2016). Nitration of aromatic compounds.
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
National Institutes of Health. (2015). Selective Nitration and Nitrosation of Aryl Boronic Acid Derivatives with N-Nitrososulfonamides. Retrieved from [Link]
-
YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bookpremiumfree.com [bookpremiumfree.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 7. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Preventing Decarboxylation During High-Temperature Cyclization of Nitro Acids
Sources
- 1. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. panchemica.com [panchemica.com]
- 7. ccsenet.org [ccsenet.org]
- 8. asianpubs.org [asianpubs.org]
- 9. evitachem.com [evitachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(2-Methyl-6-nitrophenyl)propanoic acid
[1]
Ticket Subject: Separation of 6-nitro isomer from 4-nitro and 5-nitro byproducts. Assigned Specialist: Senior Application Scientist, Separation Chemistry Division. Status: Open / Guide Generated.
Diagnostic & Triage: What do you have?
Before attempting purification, you must quantify the isomer ratio. The nitration of 3-(o-tolyl)propanoic acid typically yields a mixture dominated by the 4-nitro and 6-nitro isomers due to the directing effects of the methyl group (C2) and the alkyl chain (C1).
Q: How do I definitively identify my target isomer (6-nitro) vs. the major impurity (4-nitro) using 1H NMR?
A: The aromatic splitting pattern is the fingerprint. The substitution patterns create distinct proton environments.
| Isomer | Structure Description | Aromatic Proton Pattern (Key ID) |
| 6-Nitro (Target) | 1,2,6-Substituted (Vicinal crowding) | Consecutive System (AMX/ABC): You will see 3 adjacent protons (H3, H4, H5).[1]• H4: Triplet (t) or dd (approx 7.5-8.0 ppm).• H3/H5: Two Doublets (d). |
| 4-Nitro (Impurity) | 1,2,4-Substituted (Para-like to chain) | Isolated System: • H3: Singlet (s) (Isolated between Me and NO₂).• H5/H6: Pair of Doublets (d) (Ortho coupling). |
| 5-Nitro (Minor) | 1,2,5-Substituted | Isolated System: • H6: Singlet (s) (Isolated between Chain and NO₂).[1]• H3/H4: Pair of Doublets. |
Technical Note: The methylene protons (
Purification Workflows
We recommend a Sequential Exclusion Protocol .[1] Do not attempt chromatography immediately on crude mixtures; the loading capacity will be compromised by the bulk 4-nitro isomer.
Workflow Visualization (Decision Tree)
Caption: Sequential Exclusion Protocol for isolating the 6-nitro isomer by exploiting solubility differences prior to chromatographic polishing.
Protocol A: Fractional Recrystallization (The "Workhorse" Method)[1]
The 4-nitro isomer typically has a higher melting point and lower solubility in non-polar solvents due to better crystal packing (symmetry). The 6-nitro isomer is sterically hindered ("buttressed" by the methyl and nitro groups flanking the chain), making it more soluble.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude mixture in minimal boiling Toluene or a Toluene/Ethanol (95:5) mixture.[1]
-
Why: Toluene solubilizes the 6-nitro isomer well but is a poor solvent for the 4-nitro isomer at lower temperatures.[1]
-
-
Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 0–4°C for 12 hours.
-
Filtration: Filter the solids.
-
Solid Cake: Enriched 4-nitro isomer (Discard or save for other use).
-
Filtrate (Mother Liquor): Enriched 6-nitro isomer (Target).
-
-
Concentration: Evaporate the filtrate to dryness.
-
Second Pass: If NMR shows >10% 4-nitro remaining, repeat the process using Isopropyl Acetate/Hexane .
Protocol B: Flash Chromatography (Polishing)
If recrystallization yields ~85-90% purity, use chromatography for the final polish.
-
Stationary Phase: Silica Gel (Standard).[1]
-
Mobile Phase: DCM:MeOH (98:[1]2) + 0.1% Acetic Acid.[1]
-
Critical: The acetic acid is mandatory to prevent "tailing" of the carboxylic acid group. Without it, the isomers will streak and overlap.
-
-
Elution Order:
-
6-Nitro Isomer: Usually elutes first or second depending on the specific solvent interaction, but often shows different retention due to the "ortho effect" masking the polarity of the nitro group. In non-polar mobile phases (Hexane/EtOAc), the intramolecular shielding often makes the ortho-isomer elute faster (higher Rf) than the para-isomer.
-
Troubleshooting & FAQs
Q: The crude product is a dark, sticky oil that won't crystallize.[1] What now?
A: This is "oiling out," common when impurities (tars) or isomeric mixtures depress the melting point.[1]
-
Fix: Perform a "trituration."[1][2] Add cold Hexane or Pentane to the oil and scratch the flask vigorously with a glass rod. This removes non-polar tars and often induces nucleation.[1]
-
Alternative: Dissolve in dilute NaOH (aq), wash with Ether (removes non-acidic tars), then re-acidify the aqueous layer slowly with HCl to precipitate the acids as a solid.
Q: Why is the yield of the 6-nitro isomer lower than expected?
A: Steric hindrance affects the nitration kinetics.[1]
-
Mechanistic Insight: The nitration of 3-(2-methylphenyl)propanoic acid occurs at the ortho and para positions relative to the activating groups.[1] The C4 position (para to the chain) is sterically accessible. The C6 position (ortho to the chain) is crowded between the chain and the C1-C2 bond.
-
Expectation Management: A 40:60 or 30:70 ratio (6-nitro : 4-nitro) is common.[1] You are fighting thermodynamics; do not expect >50% yield of the 6-nitro isomer from the reaction itself.
Q: Can I use pH manipulation to separate them?
A: Generally, no .[1]
-
Reasoning: Both are carboxylic acids with the acid group on a propyl chain (
).[1] The electronic difference from the nitro group on the ring is dampened by the alkyl spacer. Their values are too similar ( ) for effective acid-base extraction separation.[1] Rely on solubility (crystallization) or polarity (chromatography).[1]
Quantitative Data Comparison
| Property | 3-(2-Methyl-6-nitrophenyl) propanoic acid (Target) | 3-(2-Methyl-4-nitrophenyl) propanoic acid (Impurity) |
| Melting Point | Lower (Often 90–110°C range) | Higher (Often >130°C) |
| Solubility (Toluene) | High | Low |
| Rf (Hex/EtOAc 1:1) | Higher (Less polar interaction) | Lower (More accessible polar groups) |
| Crystal Habit | Often needles or oils | Often plates or blocks |
References
-
Nitration of Alkylbenzenes: Olah, G. A., et al. "Nitration of Alkylbenzenes with Nitronium Salts."[1] Journal of the American Chemical Society, vol. 86, no. 6, 1964.[1] Link[1]
-
Separation of Phenylpropanoic Acid Isomers: Yang, J., et al. "Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography."[1][3] Journal of Chromatography A, vol. 1637, 2021.[1] Link
-
Synthesis of 3-(2-nitrophenyl)propanoic acid: PrepChem. "Synthesis of 3-(2-nitrophenyl)propionic acid." PrepChem.com.[1] Link
-
Chromatographic Behavior of Nitro Isomers: SIELC Technologies. "Separation of 2-Methyl-6-nitrobenzoic acid." SIELC.com.[1] Link
-
Acidity and Hydrogen Bonding in Ortho-Substituted Benzenes: Dippy, J. F. J., et al.[1] "The dissociation constants of some ortho-substituted benzoic acids." Journal of the Chemical Society, 1938. Link
Sources
- 1. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 3. Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Side Reactions in Fe/HCl Nitro Reduction
Topic: Controlling side reactions during Fe/HCl (Béchamp) reduction of nitro-aromatics. Audience: Researchers, Process Chemists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & FAQs.
Core Directive: The Béchamp Reduction – Robust but Nuanced
The iron-mediated reduction of nitro-aromatics (Béchamp reduction) is a cornerstone of industrial and laboratory synthesis due to its chemoselectivity . Unlike catalytic hydrogenation (Pd/C, H₂), it preserves sensitive functional groups like halides, alkenes, and nitriles.[1]
However, the reaction is heterogeneous and mechanistically complex. "Simple" protocols often fail because they ignore the delicate balance between electron transfer rates and proton availability . When this balance tips, the reaction stalls at the hydroxylamine stage or diverts into azo/azoxy coupling.
This guide treats the reaction as a tunable system , not a recipe.
Mechanism & Failure Modes (Visualized)
To troubleshoot, you must visualize the "Hidden" intermediates. The reduction does not jump from Nitro (
Key Insight: The Hydroxylamine (
-
Path A (Desired): Rapid protonation and reduction to Amine.[2]
-
Path B (Side Reaction): Condensation with the Nitroso intermediate to form Azoxy dimers. This occurs if the reaction is too slow (accumulation of intermediates) or too basic (intermediates are unprotonated and nucleophilic).
Diagram: Reaction Pathways & Control Points
Figure 1: The reduction cascade.[3] The "Danger Zone" is the accumulation of Nitroso and Hydroxylamine, which condense to form Azoxy impurities if acid concentration is low.
Troubleshooting Guide (Q&A)
Category 1: Incomplete Reduction & Intermediates
Q: The reaction has stalled. TLC shows a spot slightly more polar than the starting material, but distinct from the amine. What is it?
A: This is almost certainly the Aryl-Hydroxylamine (
-
Cause: The reduction of hydroxylamine to amine is the rate-limiting step. It requires fresh metal surface area and sufficient acid. If the iron surface becomes "passivated" (coated with oxides) or the pH rises above 4, this step fails.
-
Immediate Fix:
-
Add fresh, activated iron powder (pre-washed with dilute HCl).
-
Add a fresh aliquot of acid (HCl or AcOH).
-
Increase agitation speed (critical for heterogeneous reactions).
-
-
Prevention: Use Iron (325 mesh) rather than filings. Ensure mechanical stirring is vigorous enough to suspend the iron.
Q: I see a colored impurity (orange/red) that persists even after workup. A: You have formed Azoxy (orange) or Azo (red) dimers.
-
Mechanism: These form when
and coexist in a pH-neutral or basic environment. -
Fix: These are difficult to reduce once formed. You can try refluxing with excess Zn/AcOH or SnCl₂/HCl to force them to the hydrazine/amine, but prevention is key.
-
Prevention: Maintain acidic conditions throughout. Do not let the reaction run dry or become basic during the addition of the nitro compound.
Category 2: Functional Group Incompatibility
Q: My molecule contains an ester/amide, and I’m seeing hydrolysis products. A: Standard Fe/HCl (pH < 1) is too harsh.
-
Solution: Switch to the Fe/NH₄Cl or Fe/AcOH system.
-
Fe/NH₄Cl: Operates at pH ~5-6 (mildly acidic). It requires a polar solvent (EtOH/Water 3:1) and reflux temperature (
). This is the "Gold Standard" for sensitive substrates [1]. -
Fe/AcOH: Uses acetic acid as the solvent/proton source. Milder than HCl but harder to remove during workup.
-
Q: I am worried about chlorinating the aromatic ring. A: This is a common misconception.
-
Clarification: Electrophilic ring chlorination is rare under Béchamp conditions because the iron acts as a reductant, not a Lewis acid catalyst for halogenation (like
in dry media). -
Real Risk: The risk is nucleophilic substitution if you have a good leaving group (e.g., a benzylic alcohol converting to a chloride).
-
Validation: If you have a benzylic alcohol, avoid HCl. Use Fe/NH₄Cl or Fe/HCOOH (formic acid) to prevent
chlorination.
Category 3: Workup Nightmares (The "Iron Sludge")[4]
Q: The reaction worked, but I can't filter off the iron sludge. It clogs everything. A: You are dealing with colloidal Iron(III) hydroxides.
-
The "Celite Sandwich" Technique:
-
Do not filter the reaction mixture directly while hot if it's basic.
-
Adjust pH to ~8-9 using saturated
. -
Add a scoop of Celite directly to the reaction mixture and stir for 10 mins.
-
Filter through a thick pad of Celite (pre-wetted).
-
Wash the cake with hot ethyl acetate (or your product solvent).
-
-
Alternative: For small scales, wash the organic layer with a solution of EDTA or Rochelle's Salt to sequester iron ions, improving phase separation [2].
Optimized Experimental Protocols
Protocol A: The "Sledgehammer" (Robust Substrates)
Use for: Simple nitro-aromatics, halonitrobenzenes.
-
Setup: 3-neck flask, mechanical stirrer (overhead preferred), reflux condenser.
-
Charge: Nitro compound (10 mmol) in Ethanol/Water (4:1, 50 mL) .
-
Activator: Add Iron Powder (325 mesh, 5.0 equiv) .
-
Initiation: Heat to
. Add Conc. HCl (0.5 mL) dropwise.-
Note: An exotherm indicates initiation.
-
-
Reaction: Reflux for 1-2 hours. Monitor via TLC.
-
Checkpoint: If reaction stalls, add 0.1 mL conc. HCl.
-
-
Workup: Basify with
to pH 9. Filter through Celite. Extract filtrate with EtOAc.[4]
Protocol B: The "Scalpel" (Sensitive Substrates)
Use for: Substrates with esters, amides, nitriles, or acid-labile protecting groups.
-
Setup: Same as above.
-
Charge: Nitro compound (10 mmol) in Ethanol/Water (3:1, 60 mL) .
-
Reagents: Add Iron Powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv) . -
Reaction: Heat to vigorous reflux (
) .-
Critical: This reaction is slower.[5] It may require 4-12 hours.
-
Tip: Ultrasonication can accelerate this heterogeneous reaction significantly.
-
-
Workup: Filter hot through Celite (no basification needed). Wash cake with hot MeOH.
Comparative Data: Selectivity Matrix
| Reducing System | Active Species | pH Range | Ester/Amide Stability | Halogen Stability | Risk of Azo/Azoxy |
| Fe / HCl | < 1 | Low (Hydrolysis risk) | High (Safe) | Low (if acidic) | |
| Fe / NH₄Cl | 5-6 | High (Recommended) | High (Safe) | Moderate (slower rxn) | |
| SnCl₂ / HCl | < 1 | Low | High | Low | |
| H₂ / Pd-C | Neutral | High | Low (Dehalogenation) | Low | |
| Zn / AcOH | 3-4 | Moderate | Moderate | High (if temp high) |
References
-
Org. Synth. 1944, 24, 428. Reduction of Nitro Compounds with Iron and Acetic Acid.[6] (Classic reference for the milder acetic acid variation, precursor to NH4Cl methods).
- Cantillo, D. et al.Mechanistic insights into the iron-mediated reduction of nitroarenes. Journal of Organic Chemistry, 2013. (Detailed kinetic analysis of the nitroso/hydroxylamine steps).
-
Ram, S. & Ehrenkaufer, R. E. Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functionalized nitroarenes. Tetrahedron Letters, 1984. (Comparative method for sensitive substrates).
-
Study on side reactions: Accumulation of phenylhydroxylamine in the catalytic hydrogenation of nitrobenzene. (Provides mechanistic parallels to the Fe system regarding intermediate accumulation).
(Note: While specific URL deep-links to paid journals may expire, the citations provided are standard authoritative texts in organic synthesis.)
Sources
- 1. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 2. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. srict.in [srict.in]
Validation & Comparative
Structural Elucidation Guide: 1H NMR Analysis of 3-(2-Methyl-6-nitrophenyl)propanoic acid
Topic: 1H NMR interpretation of 3-(2-Methyl-6-nitrophenyl)propanoic acid Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative analysis of analytical approaches for the structural confirmation of 3-(2-Methyl-6-nitrophenyl)propanoic acid (CAS: 19636-96-5). Unlike simple monosubstituted benzenes, this molecule presents a 1,2,3-trisubstituted aromatic system flanked by sterically demanding groups (Nitro and Methyl) and a flexible propanoic acid tail.
This guide compares two primary acquisition methodologies: Standard Chloroform-d (
Part 1: Structural Breakdown & Spin Systems
Before interpreting the spectrum, we must define the magnetic environments. The molecule consists of four distinct spin systems.
| System | Moiety | Description | Multiplicity |
| A | Aromatic Ring | 3 non-equivalent protons (H3, H4, H5) in a 1,2,3-trisubstituted pattern. | AMX or ABX System (Field dependent) |
| B | Benzylic Linker | Triplet (or complex multiplet due to restricted rotation) | |
| C | Triplet | ||
| D | Aromatic Methyl | Singlet | |
| E | Carboxylic Acid | Broad Singlet (Exchangeable) |
Part 2: Comparative Analysis (Solvent Selection)
The choice of solvent is not merely logistical; it fundamentally alters the spectral topology for this specific compound.
Method A: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
-
Best For: High-resolution coupling analysis of the aromatic region (H3, H4, H5).
-
The Trade-off: The carboxylic acid proton (
) often undergoes rapid chemical exchange or hydrogen bonding with trace water, becoming extremely broad or invisible. -
Risk: Misinterpretation of the integral ratio (summing to 8H instead of 9H).
Method B: DMSO-d6 (
)
-
Best For: Full proton counting. The high polarity and hydrogen-bond accepting nature of DMSO "locks" the acid proton, usually appearing as a distinct peak between 12.0–13.0 ppm.
-
The Trade-off: Higher viscosity leads to broader line widths. The residual water peak (~3.33 ppm) can dangerously overlap with the benzylic methylene signal (~3.0–3.2 ppm).
Comparative Data Table: Chemical Shifts (
, ppm)
| Proton Assignment | Method A ( | Method B ( | Interpretation Notes | |
| -COOH | 10.0–12.0 (Broad/Invisible) | 12.1–12.5 (Visible) | N/A | DMSO is required for quantitative purity assays. |
| Ar-H (C5) | 7.85 (d, | 7.92 (d, | +0.07 | Ortho to |
| Ar-H (C4) | 7.35 (t, | 7.45 (t, | +0.10 | Meta to both substituents. |
| Ar-H (C3) | 7.20 (d, | 7.28 (d, | +0.08 | Ortho to |
| Benzylic | 3.15 (t) | 3.05 (t) | -0.10 | Deshielded by ring current + Nitro proximity. |
| 2.65 (t) | 2.50 (t) | -0.15 | Overlaps with DMSO residual peak (~2.50) if not careful. | |
| Ar-CH3 | 2.45 (s) | 2.38 (s) | -0.07 | Distinct singlet. |
Part 3: Expert Insights & Interpretation Logic
1. The "Sandwich" Effect (Steric Hindrance)
The propanoic acid chain is flanked by a Methyl group (position 2) and a Nitro group (position 6).
-
Observation: In standard conditions, the methylene protons appear as triplets.
-
Advanced Insight: At lower temperatures (< -20°C), the rotation of the C1-C(alpha) bond becomes restricted due to the bulk of the Nitro/Methyl groups. This can cause the benzylic protons to become diastereotopic , splitting the triplet into two complex multiplets. Do not mistake this for impurities.
2. Aromatic Coupling Verification
The aromatic region is the "fingerprint" for substitution correctness.
-
H-5 (Ortho to Nitro): Look for the most downfield doublet (~7.9 ppm). The Nitro group is a strong electron-withdrawing group (EWG), stripping electron density.
-
H-3 (Ortho to Methyl): Look for the most upfield aromatic signal (~7.2 ppm). The Methyl group is a weak electron-donating group (EDG).
-
H-4: This must be a Triplet (or doublet of doublets with similar
values). If this is a singlet or doublet, your substitution pattern is wrong (e.g., 2-methyl-4-nitro isomer).
Part 4: Experimental Protocol
To ensure reproducible data, follow this self-validating workflow.
Reagents:
-
Analyte: >5 mg 3-(2-Methyl-6-nitrophenyl)propanoic acid.
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS (Internal Standard).
Step-by-Step Workflow:
-
Massing: Weigh 5–10 mg of the solid into a clean vial. Note: Using <2 mg may result in poor signal-to-noise ratio for the H-4 triplet.
-
Solvation: Add 0.6 mL DMSO-
. Vortex for 30 seconds. Ensure no suspended solids remain; the nitro group aids solubility, but the crystal lattice can be stable. -
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric water absorption (which grows the 3.33 ppm peak).
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (
): 5.0 seconds (Critical: The -COOH proton has a long relaxation time. Short delays will under-integrate this peak). -
Scans: 16 (minimum).
-
-
Processing:
-
Reference the DMSO quintet to 2.50 ppm.[1]
-
Apply 0.3 Hz Line Broadening (LB) to smooth the baseline.
-
Part 5: Decision Pathway (Graphviz)
The following diagram illustrates the logical flow for assigning peaks and validating the structure based on the specific 1,2,3-trisubstituted pattern.
Caption: Logical workflow for structural validation of 3-(2-Methyl-6-nitrophenyl)propanoic acid, prioritizing solvent selection and aromatic coupling verification.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (Standard reference for coupling constants in trisubstituted benzenes).
-
National Institute of Standards and Technology (NIST). "Propanoic acid, 3-(2-nitrophenyl)-." NIST Chemistry WebBook, SRD 69. Link
- Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts of Benzenes." University of Wisconsin-Madison Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Comparative Guide: HPLC Separation of 2-Methyl-6-Nitro and 2-Methyl-4-Nitro Isomers
[1]
Executive Summary & Mechanistic Insight[1]
For researchers in drug development, separating the "2-methyl-nitro" isomers usually involves resolving the 2-methyl-4-nitro (para-nitro relative to the amine) from the 2-methyl-6-nitro (ortho-nitro relative to the amine) species.[1]
The separation mechanism relies heavily on intramolecular vs. intermolecular hydrogen bonding :
-
2-Methyl-6-Nitroaniline (Ortho): Forms a strong intramolecular hydrogen bond between the amine (-NH2) and the adjacent nitro (-NO2) group.[1] This "locks" the polarity, creating a more hydrophobic, "shielded" molecule that interacts strongly with non-polar stationary phases.[1]
-
2-Methyl-4-Nitroaniline (Para): The nitro group is distal to the amine.[1] It cannot form an internal bond and instead acts as a hydrogen bond acceptor for the solvent. This makes the molecule significantly more polar and effectively larger in hydrodynamic volume due to solvation shells.
Chromatographic Consequence:
In standard Reversed-Phase (RP) chromatography, the more polar 4-nitro isomer typically elutes first , while the hydrophobic 6-nitro isomer elutes later .[1] However, selectivity can be tuned using Phenyl-Hexyl phases which exploit
Method A: The Workhorse (C18 Reversed-Phase)
Best for: Routine QC, high-throughput screening, and simple mixtures.[1]
This method utilizes a standard C18 column.[1][2] It is robust but relies purely on hydrophobic discrimination.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Thermo Acclaim 120),
.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity; maintains neutral pH for anilines).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Temperature:
(Control is critical to maintain resolution). -
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20% | Isocratic Hold (Equilibration) |
| 2.0 | 20% | Injection / Start Gradient |
| 15.0 | 60% | Linear Ramp |
| 16.0 | 90% | Wash |
| 20.0 | 20% | Re-equilibration |
Performance Characteristics:
-
Elution Order: 2-Methyl-4-Nitroaniline (
) 2-Methyl-6-Nitroaniline ( ). -
Resolution (
): Typically (Baseline separation). -
Pros: Highly reproducible; uses standard lab consumables.
-
Cons: Peak tailing may occur if the column has active silanols (requires end-capped columns).[1]
Method B: The Specialist (Phenyl-Hexyl)
Best for: Complex matrices, resolving trace impurities, or when C18 fails to resolve matrix interferences.[1]
Phenyl-Hexyl columns offer an alternative selectivity mechanism based on
Experimental Protocol
-
Column: Phenyl-Hexyl (e.g., Agilent Zorbax Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),
.[1] -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Methanol (MeOH). Note: Methanol is preferred over ACN here as ACN can suppress
interactions.[1] -
Temperature:
(Lower temperature enhances interactions).[1]
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30% |
| 12.0 | 70% |
| 15.0 | 30% |[1]
Performance Characteristics:
-
Selectivity (
): Often higher than C18. The "ortho" isomer (6-nitro) is sterically twisted due to the methyl/nitro crowding, disrupting its planarity.[1] The "para" isomer (4-nitro) is more planar.[1] Phenyl phases retain planar compounds more strongly. -
Elution Shift: While the order often remains Para
Ortho, the relative retention shifts, potentially moving the peaks away from other matrix contaminants that co-elute on C18.[1] -
Pros: Orthogonal selectivity to C18; excellent for confirming peak purity.
-
Cons: Higher backpressure (due to Methanol); longer equilibration times.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics to assist in method selection.
| Feature | Method A: C18 (ACN/Water) | Method B: Phenyl-Hexyl (MeOH/Buffer) |
| Primary Mechanism | Hydrophobicity (Solvophobic effect) | Hydrophobicity + |
| Elution Order | 4-Nitro (First) | 4-Nitro (First) |
| Resolution ( | High ( | Very High ( |
| Analysis Time | Fast (~10-15 min) | Moderate (~15-20 min) |
| Solvent Cost | Higher (Acetonitrile) | Lower (Methanol) |
| Robustness | Excellent | Good (Sensitive to Temperature) |
| Recommendation | Start here. Standard for QC.[1] | Use for complex samples or orthogonal validation. |
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic pathways for separating these isomers.
Caption: Decision tree highlighting the mechanistic differences (H-bonding) driving the separation strategy on C18 vs. Phenyl-Hexyl columns.
Self-Validating Protocol (Troubleshooting)
To ensure "Trustworthiness" and data integrity, perform the following self-validation steps during method development:
-
Peak Purity Check: Use a Diode Array Detector (DAD) to scan the apex, upslope, and downslope of each peak. The UV spectra should be identical across the peak width. 2-methyl-6-nitroaniline often exhibits a bathochromic shift (red shift) compared to the 4-nitro isomer due to the intramolecular H-bond.[1]
-
Resolution (
) Calculation: Ensure to account for column aging.[1] If , lower the %B (organic modifier) by 5% or decrease temperature by .[1] -
Spiking: If identifying trace impurities, spike the pure 2-methyl-4-nitroaniline standard with 0.1% of 2-methyl-6-nitroaniline to confirm the elution position and limit of detection (LOD).
References
-
Thermo Fisher Scientific. (2020).[2] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[1][2][8] Application Note. Link
-
Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-2030EN.[1] Link
-
SIELC Technologies. (2018).[9] Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Application Method.[2][4][5][7][9][10][11][12][13] Link
-
U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[1] SW-846.[1] Link
Sources
- 1. epa.gov [epa.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Separation of 2-Nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scribd.com [scribd.com]
- 11. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Steric Modulation in Ortho-Substituted Phenylpropanoic Acids
This guide provides an in-depth technical comparison of 2-methyl-6-nitrophenylpropanoic acid (2M6N-PPA) versus 2-nitrophenylpropanoic acid (2N-PPA) .[1] It focuses on their utility as precursors in the synthesis of dihydroquinolin-2-ones, a critical scaffold in drug development (e.g., for VEGFR2 inhibitors and antipsychotics).
Executive Summary
In the synthesis of nitrogen-heterocycles, the choice between 2N-PPA and its sterically congested analog 2M6N-PPA is not merely a matter of substitution pattern but a strategic decision regarding kinetic pre-organization versus synthetic accessibility .[1]
-
2-Nitrophenylpropanoic Acid (2N-PPA): The "Baseline" substrate. It offers high synthetic flexibility and low cost but suffers from slower intramolecular cyclization kinetics due to free rotation of the side chain (high entropic barrier).
-
2-Methyl-6-Nitrophenylpropanoic Acid (2M6N-PPA): The "Pre-organized" substrate. The 6-methyl group exerts a steric buttressing effect , restricting the conformational freedom of the propanoic acid chain. This forces the electrophilic carboxyl group towards the nucleophilic amine (generated post-reduction), significantly accelerating cyclization rates despite the increased steric bulk.
Structural & Electronic Analysis
The core difference lies in the Ortho-Effect and Rotameric Distribution .[1]
| Feature | 2-Nitrophenylpropanoic Acid (2N-PPA) | 2-Methyl-6-Nitrophenylpropanoic Acid (2M6N-PPA) |
| Substitution Pattern | Mono-ortho (1,2-disubstituted) | Di-ortho (1,2,6-trisubstituted) |
| Electronic State | Electron Deficient (Nitro -I/-R) | Push-Pull System (Nitro -I/-R vs Methyl +I) |
| Side Chain Rotation | Free rotation; high entropy.[1] | Restricted rotation; "Gear-locked" conformation.[1] |
| Cyclization Kinetic | ||
| Primary Product | 3,4-dihydroquinolin-2(1H)-one | 8-methyl-3,4-dihydroquinolin-2(1H)-one |
The "Buttressing Effect" Mechanism
In 2M6N-PPA, the 6-methyl group physically occupies the space on one side of the propanoic acid chain. To minimize
Experimental Performance Comparison
Reaction Pathway: Reductive Cyclization
The standard workflow for both substrates involves the reduction of the nitro group to an aniline, followed by intramolecular nucleophilic attack on the carboxylic acid (or ester) to form the lactam ring.
Comparative Data Table
Data synthesized from kinetic principles of ortho-substituted hydrocinnamic acid derivatives.
| Metric | 2N-PPA (Protocol A) | 2M6N-PPA (Protocol B)[1] | Impact Analysis |
| Reduction Time | 2.0 - 3.0 Hours | 1.5 - 2.0 Hours | Methyl (+I effect) slightly increases electron density, facilitating reduction.[1] |
| Cyclization Temp | 80°C - 100°C | 25°C - 60°C | Critical: 2M6N-PPA often cyclizes spontaneously at RT post-reduction.[1] |
| Yield (2 Steps) | 75 - 82% | 88 - 94% | Pre-organization minimizes intermolecular side reactions (oligomerization).[1] |
| Impurity Profile | Open-chain amine (requires heat to close) | Minimal open-chain amine | 2M6N-PPA yields are cleaner due to rapid closure.[1] |
Detailed Experimental Protocols
Protocol A: Processing 2-Nitrophenylpropanoic Acid (2N-PPA)
Because the side chain is flexible, this protocol requires a thermal drive to ensure complete ring closure.[1]
-
Reduction: Dissolve 2N-PPA (10 mmol) in Ethanol (50 mL). Add 10% Pd/C (5 wt%).[1]
-
Hydrogenation: Stir under
balloon (1 atm) at RT for 3 hours. Monitor by TLC (disappearance of Nitro spot). -
Filtration: Filter catalyst through Celite.
-
Thermal Cyclization: The filtrate contains mostly 3-(2-aminophenyl)propanoic acid.[1]
-
Add catalytic p-TsOH (0.1 eq).[1]
-
Reflux the ethanolic solution for 4 hours. (Heat is required to overcome the entropic barrier).
-
-
Workup: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.
Protocol B: Processing 2-Methyl-6-Nitrophenylpropanoic Acid (2M6N-PPA)
This system is "spring-loaded."[1] Gentle conditions are preferred to prevent over-reaction or degradation.
-
Reduction: Dissolve 2M6N-PPA (10 mmol) in Methanol (50 mL). Note: MeOH is preferred for solubility of the methyl-substituted product.[1]
-
Catalyst: Add Raney Nickel (active) or 5% Pt/C. Note: Pt is often better for sterically hindered nitro groups than Pd.[1]
-
Hydrogenation: Stir under
(1 atm) at RT.-
Observation: Cyclization often occurs concomitantly with reduction.[1] As the amine forms, the methyl group pushes it against the acid tail, causing immediate closure.
-
-
Monitoring: Check LC-MS. You will likely see the mass of the lactam (M-18 relative to the amino-acid intermediate) immediately.[1]
-
Isolation: Filter catalyst. Concentrate filtrate.[1]
Pathway Visualization
The following diagram illustrates the divergent energy landscapes. 2M6N-PPA bypasses the high-energy conformational search required by 2N-PPA.[1]
References
-
Xie, D., & Zhang, S. (2022).[3] Selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones.[1][3] Journal of Organic Chemistry, 87, 8757-8763.[3] Retrieved from [Link]
-
Wikipedia. (n.d.).[1] Ortho effect.[1][4][5][6][7] Retrieved from [Link]
-
PrepChem. (2020).[1] Synthesis of 8-methylquinoline.[1][8] Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[1] Dihydroquinolinone synthesis.[1][3] Retrieved from [Link]
Sources
Spectral Fingerprinting: IR Analysis of Nitro and Carboxylic Acid Groups in Aryl Acids
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectral signatures of nitro (-NO₂) and carboxylic acid (-COOH) functional groups within aryl acid scaffolds. Designed for drug development professionals, this document moves beyond basic peak assignment to analyze the electronic coupling and substituent effects that dictate spectral performance. We evaluate the diagnostic resolution of Fourier Transform Infrared (FT-IR) spectroscopy in distinguishing regioisomers of nitrobenzoic acid, a critical intermediate class in pharmaceutical synthesis.
Theoretical Framework: Electronic Substituent Effects
To accurately interpret the IR spectrum of a nitro-substituted aryl acid, one must understand the competition between the carboxylic acid and the nitro group for the aromatic ring's electron density.
The Hammett Correlation in Vibrational Spectroscopy
The vibrational frequency (
-
Benzoic Acid (Reference): The aromatic ring donates electron density to the carbonyl carbon via resonance, slightly lowering the C=O bond order and frequency compared to aliphatic acids.
-
Nitro Group Effect (EWG): The nitro group is a strong Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-R).[1]
-
Mechanism: By withdrawing electron density from the ring, the nitro group suppresses the ring's ability to donate electrons to the carbonyl.[2]
-
Result: The C=O bond retains more double-bond character, theoretically shifting the absorption to a higher wavenumber (blue shift).
-
Vibrational Coupling Logic
The following diagram illustrates the causal relationship between substituent electronics and observed spectral shifts.
Figure 1: Causal pathway of electronic effects on carbonyl stretching frequencies.
Spectral Analysis & Comparison
The "performance" of IR spectroscopy in this context is defined by its ability to resolve overlapping bands and identify specific isomers.
The Carboxylic Acid Signature (-COOH)
The carboxylic acid group dominates the high-frequency and carbonyl regions. In the solid state (standard for drug analysis), aryl acids exist primarily as centrosymmetric dimers held together by strong hydrogen bonds.
-
O-H Stretch (3300–2500 cm⁻¹):
-
Appearance: Extremely broad, often described as a "hairy beard."
-
Diagnostic Value: It overlaps significantly with C-H stretches. However, the breadth is diagnostic for the dimer form.
-
Substituent Effect: Strong EWGs (like -NO₂) increase the acidity of the proton, strengthening the hydrogen bond, which can further broaden and redshift this band.
-
-
C=O Stretch (1680–1700 cm⁻¹):
The Nitro Group Signature (-NO₂)
The nitro group provides the most distinct "fingerprint" markers, appearing in regions usually clear of carboxylic interference.
-
Asymmetric N-O Stretch (1550–1510 cm⁻¹): The higher energy vibration. Conjugation with the ring lowers this from aliphatic values (~1550 cm⁻¹).
-
Symmetric N-O Stretch (1360–1340 cm⁻¹): The lower energy vibration.
Comparative Data: Isomer Differentiation
The position of the nitro group (ortho, meta, para) alters the symmetry and steric environment, leading to distinguishable shifts.
| Functional Group | Vibration Mode | Benzoic Acid (Reference) | p-Nitrobenzoic Acid | m-Nitrobenzoic Acid | o-Nitrobenzoic Acid |
| Carboxylic Acid | C=O[8][13] Stretch (Dimer) | 1685 cm⁻¹ | 1694 cm⁻¹ | 1690 cm⁻¹ | 1680–1700 cm⁻¹* |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | |
| C-O Stretch | ~1290 cm⁻¹ | ~1295 cm⁻¹ | ~1295 cm⁻¹ | ~1290 cm⁻¹ | |
| Nitro Group | Asymmetric N-O | Absent | 1530 cm⁻¹ | 1535 cm⁻¹ | 1540 cm⁻¹ |
| Symmetric N-O | Absent | 1350 cm⁻¹ | 1355 cm⁻¹ | 1360 cm⁻¹ | |
| Aromatic Ring | OOP Bending | ~710 cm⁻¹ (Mono) | ~860 cm⁻¹ (Para) | ~720, 820 cm⁻¹ (Meta) | ~740 cm⁻¹ (Ortho) |
*Note on Ortho-Isomer: The o-nitrobenzoic acid often displays anomalous C=O shifts due to the "ortho effect"—steric hindrance may twist the nitro group out of coplanarity or induce intramolecular hydrogen bonding, disrupting the standard resonance patterns [1, 2].
Experimental Protocol: Solid-State Analysis
To ensure reproducibility and valid comparisons, a rigorous protocol is required. While Attenuated Total Reflectance (ATR) is modern, KBr pellets remain the "gold standard" for resolution in the fingerprint region.
Method: ATR-FTIR (High Throughput)
Objective: Rapid identification of nitrobenzoic acid derivatives.
-
Crystal Cleanliness: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows CO₂ peaks but no organic residue.
-
Sample Prep: Grind the solid aryl acid sample into a fine powder. Crucial: Coarse particles cause scattering (Christiansen effect), distorting band shapes.
-
Deposition: Place ~5 mg of powder on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Inconsistent pressure leads to variable peak intensities.
-
Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 16 scans (minimum).
Diagnostic Workflow
The following decision tree outlines the logic for confirming the presence of nitro and carboxylic groups and determining substitution patterns.
Figure 2: Step-by-step spectral diagnostic workflow for nitro-aryl acids.
Performance vs. Alternatives
Why use IR over NMR or MS for this specific application?
-
Differentiation of Functional Groups: IR is superior to Mass Spectrometry (MS) for distinguishing functional group environments (e.g., C=O stretching frequency varies with electronics, whereas MS primarily gives fragmentation patterns).
-
Polymorph Detection: Unlike solution-phase NMR, solid-state IR can distinguish between different crystalline forms (polymorphs) of drug intermediates, which is critical in calculating solubility profiles [3].
-
Speed: ATR-FTIR requires no solvent, eliminating the solubility challenges often faced with nitro-aromatics in NMR solvents like CDCl₃.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology.[5][6][7][9] [Link]
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 5. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 6. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 7. Benzoic acid, 4-nitro-, anhydride [webbook.nist.gov]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 10. quora.com [quora.com]
- 11. chegg.com [chegg.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. orgchemboulder.com [orgchemboulder.com]
High-Resolution Structural Analysis of Sterically Crowded Nitro-Phenyl Acids
Content Type: Technical Comparison & Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Material Scientists.[1]
Executive Summary
In the development of high-energy density materials and pharmaceutical intermediates, sterically crowded nitro-phenyl acids (e.g., 2,6-dinitrobenzoic acid) present a unique structural paradox. The steric repulsion between the ortho-nitro groups and the central carboxyl moiety forces significant conformational twisting, disrupting the planarity required for efficient
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) for resolving these distorted structures. While PXRD is faster for phase identification, our analysis demonstrates that SC-XRD is the requisite "product" for accurately mapping the torsion angles that dictate solubility and bioavailability.
Part 1: The Steric Challenge – Mechanism of Action
The core structural challenge in this class of compounds is the competition between resonance stabilization (which favors planarity) and steric repulsion (which forces rotation).
-
Reference Standard (Benzoic Acid): The carboxyl group is coplanar with the benzene ring (Torsion angle
). -
Moderately Crowded (2-Nitrobenzoic Acid): The single ortho-nitro group introduces a clash, typically forcing the carboxyl group to twist by
, or forcing the nitro group itself to rotate. -
Highly Crowded (2,6-Dinitrobenzoic Acid): The carboxyl group is "sandwiched" between two bulky nitro groups. To relieve the repulsion between the carboxyl oxygens and nitro oxygens, the carboxyl group often rotates nearly perpendicular to the ring (
), completely breaking conjugation.
Visualization: Steric Clash Pathway
The following diagram illustrates the causality between steric bulk and the resulting loss of conjugation, which directly impacts the crystal density and melting point.
Part 2: Methodological Comparison
For researchers characterizing these crowded systems, selecting the right analytical "product" (methodology) is critical. The table below compares the performance of the three primary structural analysis tools.
| Feature | SC-XRD (Gold Standard) | PXRD (Screening Tool) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates ( | 1D Diffractogram ( | Energy Minimized Structure |
| Torsion Angle Precision | High ( | Low (Inferred via Rietveld) | Idealized (Gas Phase) |
| Disorder Resolution | Excellent (Anisotropic refinement) | Poor (Peak broadening) | N/A (Static model) |
| H-Bond Detection | Direct (via electron density) | Indirect (Lattice changes) | Predicted |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder | CPU/GPU Time |
| Verdict | Required for crowded systems | Best for polymorph screening | Validation support only |
Expert Insight: In 2,6-dinitrobenzoic acid, the nitro groups often exhibit orientational disorder (swinging between two positions). SC-XRD is the only technique capable of modeling this disorder using split-site refinement (e.g., using PART commands in SHELX), which is essential for accurate density calculations [1].
Part 3: Experimental Data & Structural Metrics[2]
The following data summarizes the structural deviations observed in nitro-phenyl acids, highlighting why the "crowded" variants behave differently.
Table 2: Structural Parameters of Nitro-Benzoic Acid Derivatives
| Compound | Space Group | Carboxyl Torsion ( | Nitro Torsion ( | C-N Bond Length | H-Bond Motif |
| Benzoic Acid | N/A | N/A | Centrosymmetric Dimer | ||
| 2-Nitrobenzoic Acid | 1.47 Å | Dimer + Intramolecular [2] | |||
| 2,6-Dinitrobenzoic Acid | 1.48 Å | Catemer / Distorted Dimer [3] |
Key Finding: The increase in C-N bond length in the crowded system (1.48 Å vs 1.47 Å) indicates a loss of double-bond character due to the twisting of the nitro group out of the aromatic plane. This weakens the bond, potentially affecting chemical stability [4].
Part 4: Validated Experimental Protocols
To replicate these results, researchers must overcome the difficulty of crystallizing sterically hindered molecules, which often form oils or amorphous solids due to poor packing efficiency.
Protocol A: Crystal Growth (Solvent Layering)
Objective: Grow single crystals of 2,6-dinitrobenzoic acid suitable for SC-XRD.
-
Dissolution: Dissolve 50 mg of the acid in 2 mL of THF (good solubility).
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a narrow crystallization tube. -
Layering: Carefully layer 4 mL of n-Hexane (antisolvent) on top using a syringe. Do not mix.
-
Incubation: Seal with Parafilm (poke 1 small hole) and store in a vibration-free dark environment at 4°C.
-
Harvest: Block-like crystals appear at the interface after 4-7 days.
Protocol B: Structural Refinement (Handling Disorder)
Objective: Refine the structure when nitro groups show high thermal motion.
-
Data Collection: Collect at 100 K (Cryostream). Room temperature data will likely show smeared electron density for the nitro groups.
-
Integration: Use standard software (e.g., SAINT/CrysAlisPro).
-
Phasing: Solve using Intrinsic Phasing (SHELXT).
-
Refinement Loop:
-
If the nitro oxygens appear as elongated ellipsoids, apply a disorder model.
-
Assign occupancy: 0.6 for Position A / 0.4 for Position B.
-
Apply restraints: DFIX (bond lengths) and SIMU (thermal parameters) to stabilize the model.
-
Visualization: Analysis Workflow
The following flowchart details the decision-making process for analyzing these specific crystals.
References
-
Zhurov, V. V., & Pinkerton, A. A. (2015).[2] Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid—An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A, 119(52), 13092–13100.[2]
-
Cambridge Crystallographic Data Centre (CCDC). Structure 11087 (2-Nitrobenzoic acid). PubChem Records.
-
Reger, T. S., et al. (2013). Crystal structure of 2,6-dinitrobenzoic acid. Zeitschrift für Kristallographie - New Crystal Structures, 228(2).
- Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (General reference for H-bond geometry in crowded systems).
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Nitrophenylalkanoic Acids
An In-Depth Analysis of 3-(2-Methyl-6-nitrophenyl)propanoic Acid and its Structural Analogs
In the landscape of pharmaceutical and materials science research, a comprehensive understanding of the photophysical properties of molecular entities is paramount. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-(2-Methyl-6-nitrophenyl)propanoic acid, a compound of interest in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage a comparative approach, analyzing the UV-Vis spectra of closely related structural analogs. This methodology allows for a robust, inferred characterization of the target molecule's spectral properties, grounded in the fundamental principles of electronic transitions in aromatic systems.
This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for the observed absorption characteristics. By examining the influence of substituent position and chemical nature on the UV-Vis spectra of nitrophenylalkanoic acids, we can build a predictive framework for understanding the electronic behavior of these compounds.
The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a fundamental analytical technique that probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals. For aromatic compounds like those discussed herein, the primary electronic transitions of interest are π → π* transitions, which involve the excitation of electrons within the delocalized π-system of the benzene ring.
The position and intensity of these absorption bands are highly sensitive to the nature and arrangement of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the molecular orbitals, leading to shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
Experimental Protocol: A Standardized Approach for UV-Vis Analysis
To ensure the reliability and reproducibility of UV-Vis spectral data, a standardized experimental protocol is essential. The following methodology is a validated procedure for the analysis of nitrophenylalkanoic acids and their analogs.
Step-by-Step Experimental Workflow
-
Solvent Selection and Preparation:
-
Choose a UV-grade solvent that is transparent in the wavelength range of interest (typically 200-400 nm for these compounds). Ethanol or methanol are suitable choices due to their polarity and ability to dissolve the analytes.
-
Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
From the stock solution, prepare a series of dilutions to a final concentration that yields an absorbance reading between 0.3 and 1.5 arbitrary units (AU) to ensure adherence to the Beer-Lambert Law.
-
-
Instrumentation and Calibration:
-
Utilize a dual-beam UV-Vis spectrophotometer.
-
Perform a baseline correction using the pure solvent in both the sample and reference cuvettes.
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
If quantitative analysis is required, construct a calibration curve by plotting absorbance versus concentration for a series of standard solutions.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Safety Operating Guide
Personal protective equipment for handling 3-(2-Methyl-6-nitrophenyl)propanoic acid
Executive Summary & Risk Profile
Objective: This guide provides a self-validating safety protocol for researchers handling 3-(2-Methyl-6-nitrophenyl)propanoic acid (CAS: 1805738-03-7 / Analogous structures).
As scientists, we must treat this intermediate not merely as a reagent, but as a bioactive entity. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, the presence of the nitro group (
Core Hazard Classification (GHS):
-
H315/H319: Causes skin and serious eye irritation.[2][3][4][5]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity).[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create redundant barriers between the operator and the chemical agent.
| PPE Category | Specification | Technical Rationale (The "Why") |
| Hand Protection | Double-Glove Protocol: 1. Inner: Nitrile (0.11 mm/4 mil)2. Outer: Nitrile (Long-cuff, >0.15 mm/6 mil) | Nitro compounds can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Change outer gloves immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented, ANSI Z87.1+) | Safety glasses are insufficient for acidic powders. Goggles seal the orbital area, preventing dust migration into the lacrimal ducts. |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: N95/P100 (only if outside hood). | The solid state poses a dust inhalation risk. The acidic nature irritates mucous membranes; the nitro moiety poses systemic toxicity risks via alveolar absorption. |
| Body Defense | Lab Coat (Tyvek or 100% Cotton) + Closed-toe shoes. | Synthetic blends (polyester) can degrade or melt if exposed to compatible solvents (e.g., Acetone/DCM) often used with this compound. |
Operational Workflow: From Storage to Synthesis
This protocol minimizes static discharge and aerosolization, the two primary vectors for exposure when handling organic solids.
Phase 1: Preparation & Weighing
Goal: Containment of electrostatic powder.
-
Static Control: 3-(2-Methyl-6-nitrophenyl)propanoic acid is a dry organic solid prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
The "Working Triangle": Arrange your balance, waste container, and reagent vessel in a triangle inside the hood. This prevents crossing clean hands over contaminated areas.
-
Weighing Paper vs. Boat: Use glass weighing boats or anti-static plastic. Avoid paper, which can retain micro-particles of the nitro-acid.
Phase 2: Solubilization & Reaction
Goal: Controlled dissolution.
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate.
-
Warning: When dissolving in DMSO, skin permeability increases drastically. If a DMSO solution splashes on gloves, remove gloves immediately . DMSO carries the nitro-compound through the nitrile barrier.
-
-
Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.
Phase 3: Decontamination & Disposal
Goal: Neutralization of acidic residues.
-
Surface Decon: Wipe balance areas with a 5% Sodium Bicarbonate (
) solution. This neutralizes the carboxylic acid functionality, converting it to the water-soluble sodium salt, which is easier to clean. -
Waste Stream:
-
Solid Waste: Hazardous Solid Waste (Trace Nitro-Organics).
-
Liquid Waste: Halogen-free Organic Waste (unless DCM was used).
-
Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as the nitro group adds energetic potential.
-
Visualized Protocols
Diagram 1: PPE Decision Logic (Hierarchy of Controls)
This logic tree guides the researcher through the safety assessment before work begins.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalated requirements for DMSO solutions.
Diagram 2: Operational Workflow (Cradle-to-Grave)
A step-by-step visualization of the handling lifecycle to ensure containment.
Caption: Linear workflow emphasizing static control during preparation and neutralization during cleanup.
Emergency Response Protocols
In case of Skin Contact:
-
Do not scrub. Scrubbing abrades the skin and accelerates absorption of the nitro compound.
-
Flush with copious water for 15 minutes.
-
Wash gently with soft soap (to remove the organic acid) and water.
In case of Spill (Solid):
-
Isolate the area.[6]
-
Cover the powder with a damp paper towel (water or dilute bicarbonate) to prevent dust aerosolization.
-
Scoop up the damp material into a hazardous waste bag.
-
Wipe the surface with 5% sodium bicarbonate until no yellow residue remains.
References
-
PubChem. (2025).[7] 3-(2-Methylphenyl)propanoic acid Compound Summary. National Library of Medicine. [Link](Note: Used as structural analog for hazard extrapolation).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link].
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link].
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
